5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)nicotinamide
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Overview
Description
5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)nicotinamide is a complex organic compound that features a bromine atom, a furan ring, a pyrazine ring, and a nicotinamide moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various proteins and enzymes in the body .
Mode of Action
The compound’s interaction with its targets and the resulting changes would depend on the specific biochemical properties of the compound and the target .
Biochemical Pathways
It’s worth noting that compounds with similar structures can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
These properties would determine the bioavailability of the compound, influencing how much of the compound reaches its targets and how long it remains active in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Without specific information on these aspects, it’s challenging to provide a detailed description of the compound’s effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)nicotinamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the pyrazine and furan intermediates, which are then coupled with a nicotinamide derivative. The bromination step is usually performed using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amino derivatives of the nicotinamide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain pyrazine rings and have shown various biological activities, including antimicrobial and anticancer properties.
Quinolinyl-pyrazoles: These compounds are known for their pharmacological activities and are used in drug development.
Uniqueness
5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)nicotinamide is unique due to the combination of its bromine atom, furan ring, pyrazine ring, and nicotinamide moiety. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.
Properties
IUPAC Name |
5-bromo-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O2/c16-12-5-11(6-17-7-12)15(21)20-8-13-14(19-3-2-18-13)10-1-4-22-9-10/h1-7,9H,8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEAAAXXDVUZRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NC=CN=C2CNC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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